Steviolbioside
Overview
Description
Steviolbioside is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana plant. It is one of the many steviol glycosides responsible for the intense sweetness of stevia leaves. This compound is known for its non-caloric sweetening properties, making it a popular alternative to sugar in various food and beverage products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Steviolbioside can be synthesized from stevioside through enzymatic glycosylation. The process involves the glycosylation of steviolmonoside to form this compound, followed by further glycosylation to produce stevioside . The enzymes involved in this process are glycosyltransferases, which facilitate the transfer of sugar moieties to the steviol backbone.
Industrial Production Methods: Commercial production of this compound typically involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The leaves are harvested, dried, and subjected to water or alcohol extraction to obtain a crude extract. This extract is then purified using techniques such as crystallization, chromatography, and filtration to isolate this compound and other glycosides .
Chemical Reactions Analysis
Types of Reactions: Steviolbioside undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugar moieties and steviol.
Glycosylation: Enzymatic glycosylation using glycosyltransferases can add additional sugar units to this compound.
Oxidation: this compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Major Products Formed:
Hydrolysis: Steviol and glucose.
Glycosylation: Higher-order glycosides such as stevioside and rebaudioside A.
Oxidation: Oxidized steviol derivatives
Scientific Research Applications
Steviolbioside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its potential effects on metabolic pathways and its role as a natural sweetener.
Medicine: Explored for its potential antidiabetic, antihypertensive, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of steviolbioside involves its interaction with taste receptors on the tongue, leading to the perception of sweetness. Additionally, this compound and its metabolites may interact with various molecular targets and pathways in the body, contributing to its potential health benefits. For example, this compound has been shown to inhibit DNA polymerases and human DNA topoisomerase II, suggesting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Steviolbioside is part of a family of steviol glycosides, which includes compounds such as stevioside, rebaudioside A, rebaudioside B, and dulcoside A. These compounds share a similar steviol backbone but differ in the number and position of sugar moieties attached to the molecule .
Comparison:
Stevioside: Contains three glucose units and is one of the most abundant steviol glycosides in stevia leaves.
Rebaudioside A: Contains four glucose units and is known for its superior taste profile compared to stevioside.
Rebaudioside B: Similar to rebaudioside A but with a different glycosylation pattern.
Dulcoside A: Contains two glucose units and is less sweet compared to stevioside and rebaudioside A.
This compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and potential health benefits.
Properties
IUPAC Name |
13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHUCGDTACNQEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41093-60-1 | |
Record name | (4α)-13-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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